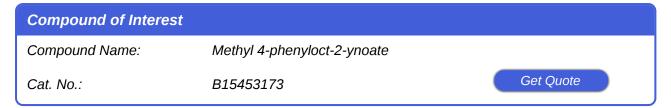


Catalytic Transformations of Methyl 4-phenyloct-2-ynoate: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic transformations of **Methyl 4-phenyloct-2-ynoate**. This versatile substrate can undergo a variety of catalytic reactions, yielding structurally diverse products with potential applications in medicinal chemistry and materials science. The following sections detail protocols for selective hydrogenation, arylation, and cyclization reactions.

Selective Hydrogenation to (Z)-Methyl 4-phenyloct-2-enoate

The selective hydrogenation of the triple bond in **Methyl 4-phenyloct-2-ynoate** to a cis-double bond is a crucial transformation for accessing the corresponding (Z)-alkene, a common structural motif in biologically active molecules. This protocol utilizes a Lindlar catalyst for high stereoselectivity.

Data Presentation



Catalyst	Solvent	Temperat ure (°C)	Pressure (atm)	Time (h)	Yield (%)	Selectivit y (Z:E)
Lindlar's Catalyst (5% Pd on CaCO ₃ , poisoned with lead)	Methanol	25	1 (H ₂)	4	>95	>98:2
Ni2B (P-1)	Ethanol	25	1 (H ₂)	6	92	>97:3

Experimental Protocol: Hydrogenation using Lindlar's Catalyst

Materials:

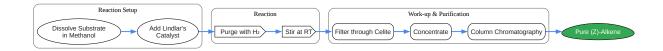
- Methyl 4-phenyloct-2-ynoate (1.0 eq)
- Lindlar's Catalyst (5% by weight of the alkyne)
- Methanol (analytical grade)
- Hydrogen gas (balloon or H₂ generator)
- Round-bottom flask
- Magnetic stirrer
- Filtration setup (e.g., Celite pad)

Procedure:

- In a round-bottom flask, dissolve **Methyl 4-phenyloct-2-ynoate** in methanol.
- Carefully add Lindlar's catalyst to the solution.
- Seal the flask with a septum and purge with hydrogen gas for 5 minutes.



- Maintain a positive pressure of hydrogen using a balloon or a continuous flow from a generator.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-Methyl 4-phenyloct-2-enoate.



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Caption: Workflow for the selective hydrogenation of **Methyl 4-phenyloct-2-ynoate**.

Dual Gold/Photoredox-Catalyzed C(sp)-H Arylation

This protocol describes a modern and mild method for the arylation of the terminal alkyne position of a related substrate, which can be adapted for **Methyl 4-phenyloct-2-ynoate**, using a dual gold and photoredox catalytic system.[1] This reaction allows for the formation of a C-C bond at the sp-hybridized carbon, leading to diarylalkynes.[1]



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Gold Catalyst	Photocat alyst	Arylating Agent	Solvent	Light Source	Time (h)	Yield (%)
AuCl(SMe ₂	Ru(bpy)₃(P F6)₂	4- Methoxybe nzenediaz onium tetrafluorob orate	Acetonitrile	Blue LEDs	12	75
IPrAuCl	Ir(ppy)₂(dtb bpy)PF6	4- Trifluorome thylbenzen ediazonium tetrafluorob orate	DMF	White LEDs	18	68

Experimental Protocol: Dual Gold/Photoredox Arylation

Materials:

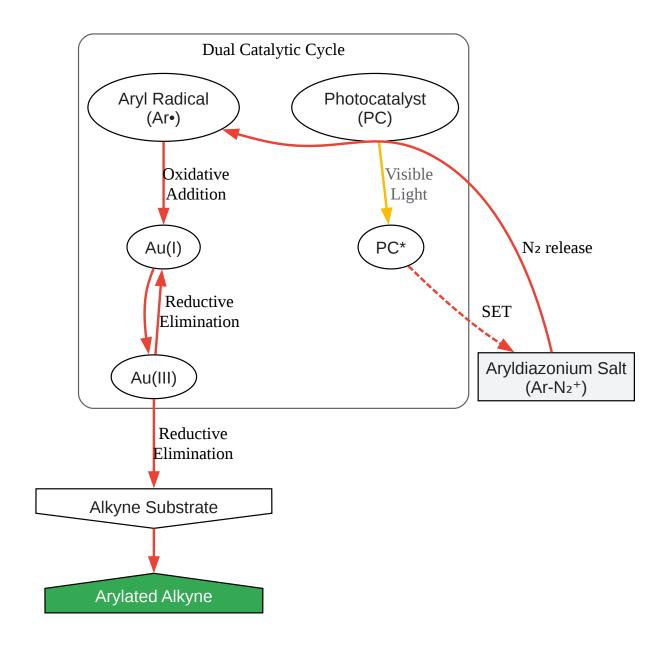
- Methyl 4-phenyloct-2-ynoate (1.0 eq)
- Aryldiazonium tetrafluoroborate (1.2 eq)
- Gold catalyst (e.g., AuCl(SMe₂), 1-5 mol%)
- Photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%)
- Acetonitrile (degassed)
- Schlenk tube or similar reaction vessel
- Visible light source (e.g., blue LED strip)
- Magnetic stirrer



Procedure:

- To a Schlenk tube, add Methyl 4-phenyloct-2-ynoate, the aryldiazonium salt, the gold catalyst, and the photoredox catalyst.
- Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add degassed acetonitrile via syringe.
- Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the arylated product.





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Caption: Simplified signaling pathway for dual gold/photoredox-catalyzed arylation.

Chlorinative Cyclization to 3-Chlorocoumarins

Aryl alkynoates can undergo a photocatalytic chlorinative cyclization to yield 3-chlorocoumarins, which are valuable scaffolds in medicinal chemistry.[2] This protocol utilizes a



commercially available organic photocatalyst and N-chlorosuccinimide (NCS) as the chlorine source.[2]

Data Presentation

Photocataly st	Chlorine Source	Solvent	Light Source	Time (h)	Yield (%)
9-Mesityl-10- methylacridini um Perchlorate	NCS	Dichlorometh ane	Blue LEDs	6	85
Eosin Y	NCS	Acetonitrile	Green LEDs	12	70

Experimental Protocol: Chlorinative Cyclization

Materials:

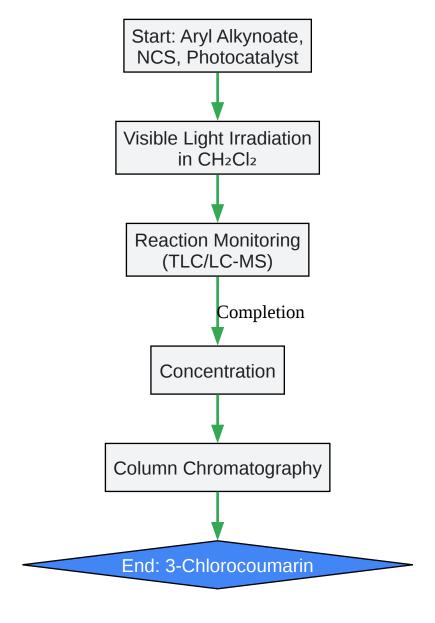
- Aryl alkynoate substrate (e.g., an analog of Methyl 4-phenyloct-2-ynoate with a phenolic hydroxyl group ortho to the alkyne) (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.5 eq)
- 9-Mesityl-10-methylacridinium perchlorate (1-2 mol%)
- Dichloromethane (anhydrous)
- Reaction vial
- Visible light source
- Magnetic stirrer

Procedure:

- In a reaction vial, combine the aryl alkynoate, NCS, and the photocatalyst.
- Add anhydrous dichloromethane.



- Seal the vial and place it under a visible light source, stirring at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Once the starting material is consumed, concentrate the reaction mixture.
- Purify the crude product by column chromatography on silica gel to obtain the 3chlorocoumarin.



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Caption: Experimental workflow for the photocatalytic chlorinative cyclization.



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References

- 1. Dual gold/photoredox-catalyzed C(sp)—H arylation of terminal alkynes with diazonium salts
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- 2. documentsdelivered.com [documentsdelivered.com]
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